molecular formula C16H15FO3 B6405228 2-(4-Ethoxy-2-methylphenyl)-5-fluorobenzoic acid, 95% CAS No. 1261991-32-5

2-(4-Ethoxy-2-methylphenyl)-5-fluorobenzoic acid, 95%

Cat. No. B6405228
CAS RN: 1261991-32-5
M. Wt: 274.29 g/mol
InChI Key: QYGCKXDITLVQMM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-Ethoxy-2-methylphenyl)-5-fluorobenzoic acid, 95% (EMFB) is a synthetic compound that has been used in a variety of scientific research applications. It is an aromatic compound that belongs to the class of aromatic carboxylic acids. EMFB is a colorless solid that is soluble in organic solvents such as ethanol and methanol. It has a molecular weight of 236.22 g/mol and a melting point of 68°C. EMFB is a common reagent used in organic synthesis and is used in a variety of scientific research applications.

Scientific Research Applications

2-(4-Ethoxy-2-methylphenyl)-5-fluorobenzoic acid, 95% has been used in a variety of scientific research applications. It has been used as a reagent in organic synthesis for the preparation of various compounds. It has also been used as a catalyst in the synthesis of polymers. 2-(4-Ethoxy-2-methylphenyl)-5-fluorobenzoic acid, 95% has been used in the synthesis of novel heterocyclic compounds and as a starting material for the synthesis of various pharmaceuticals. It has also been used in the synthesis of dyes and pigments.

Mechanism of Action

2-(4-Ethoxy-2-methylphenyl)-5-fluorobenzoic acid, 95% is an aromatic compound that belongs to the class of aromatic carboxylic acids. It is believed to interact with biological molecules through hydrogen bonding, dipole-dipole interactions, and van der Waals forces. It is also believed to interact with proteins and enzymes through hydrophobic interactions. 2-(4-Ethoxy-2-methylphenyl)-5-fluorobenzoic acid, 95% is believed to interact with DNA and RNA molecules through hydrogen bonding and van der Waals forces.
Biochemical and Physiological Effects
2-(4-Ethoxy-2-methylphenyl)-5-fluorobenzoic acid, 95% is believed to interact with proteins and enzymes in the body, which can lead to a variety of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, such as cytochrome P450. It has also been shown to inhibit the activity of certain proteins, such as the enzyme acetylcholinesterase. 2-(4-Ethoxy-2-methylphenyl)-5-fluorobenzoic acid, 95% has also been shown to bind to certain receptors in the body, such as the serotonin receptor.

Advantages and Limitations for Lab Experiments

2-(4-Ethoxy-2-methylphenyl)-5-fluorobenzoic acid, 95% has several advantages for use in laboratory experiments. It is a relatively stable compound and is readily available commercially. It has a low melting point and is soluble in organic solvents. It is also relatively non-toxic and has a low vapor pressure. The main limitation of 2-(4-Ethoxy-2-methylphenyl)-5-fluorobenzoic acid, 95% is that it is relatively expensive and can be difficult to obtain in large quantities.

Future Directions

There are several potential future directions for the use of 2-(4-Ethoxy-2-methylphenyl)-5-fluorobenzoic acid, 95%. It could be used in the synthesis of novel heterocyclic compounds and as a starting material for the synthesis of various pharmaceuticals. It could also be used in the synthesis of dyes and pigments. It could be used in the development of new catalysts for organic synthesis. It could also be used in the development of new drugs and drug delivery systems. It could also be used in the development of new materials for medical applications. Finally, it could be used in the development of new analytical techniques for the detection of biological molecules.

Synthesis Methods

2-(4-Ethoxy-2-methylphenyl)-5-fluorobenzoic acid, 95% can be synthesized by a variety of methods. One method involves the reaction of 4-ethoxy-2-methylphenol and 5-fluorobenzoic acid in the presence of anhydrous potassium carbonate. This reaction is carried out at a temperature of 120°C for 2 hours. The reaction produces a colorless solid that can be purified by recrystallization. Another method involves the reaction of 4-ethoxy-2-methylphenol and 5-fluorobenzoic acid in the presence of anhydrous sodium carbonate. This reaction is carried out at a temperature of 140°C for 1 hour. The reaction produces a colorless solid that can be purified by recrystallization.

properties

IUPAC Name

2-(4-ethoxy-2-methylphenyl)-5-fluorobenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15FO3/c1-3-20-12-5-7-13(10(2)8-12)14-6-4-11(17)9-15(14)16(18)19/h4-9H,3H2,1-2H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYGCKXDITLVQMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=C(C=C1)C2=C(C=C(C=C2)F)C(=O)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15FO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90690737
Record name 4'-Ethoxy-4-fluoro-2'-methyl[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90690737
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

274.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1261991-32-5
Record name 4'-Ethoxy-4-fluoro-2'-methyl[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90690737
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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